1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[310]hexane is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination and subsequent cyclization to form the desired bicyclic structure . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bromine, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include inhibition of metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane include other pyrazole derivatives such as 4-bromo-1H-pyrazole and 1-methyl-4-bromopyrazole . Compared to these, the bicyclic structure of this compound provides additional stability and unique reactivity, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H14BrN3O |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14BrN3O/c1-9-5-13(2)6-10(9,15-9)8-7(11)4-12-14(8)3/h4H,5-6H2,1-3H3 |
InChI Key |
ZRBNTPPDRJTNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1(O2)C3=C(C=NN3C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.